molecular formula C13H11NO4 B12906538 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester CAS No. 491841-20-4

5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester

Cat. No.: B12906538
CAS No.: 491841-20-4
M. Wt: 245.23 g/mol
InChI Key: FOIIRBFBIRVOHK-UHFFFAOYSA-N
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Description

Ethyl 3-benzoylisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzoylisoxazole-5-carboxylate typically involves the cycloaddition of an alkyne with a nitrile oxide. One common method is the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another method involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzoylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.

Major Products:

Scientific Research Applications

Ethyl 3-benzoylisoxazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-benzoylisoxazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate

Comparison: Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

491841-20-4

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 3-benzoyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)11-8-10(14-18-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

FOIIRBFBIRVOHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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